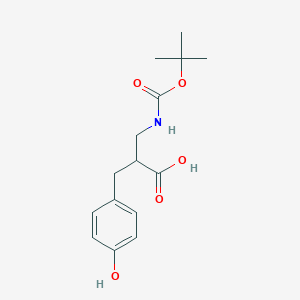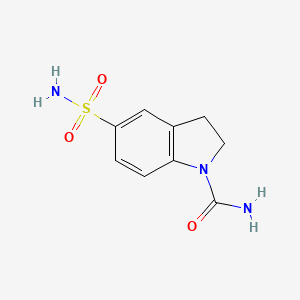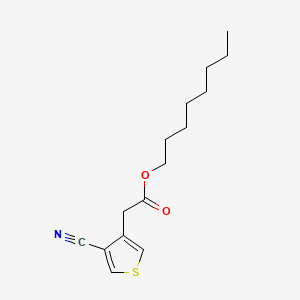
(S)-2-(Tert-butoxycarbonylamino-methyl)-3-(4-hydroxy-phenyl)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(tert-butoxy)carbonyl]amino}-2-[(4-hydroxyphenyl)methyl]propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2-[(4-hydroxyphenyl)methyl]propanoic acid typically involves multiple steps. One common approach is to start with the appropriate amino acid precursor, which undergoes protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The hydroxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, using a suitable phenol derivative and an alkyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-2-[(4-hydroxyphenyl)methyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Free amine.
科学研究应用
3-{[(tert-butoxy)carbonyl]amino}-2-[(4-hydroxyphenyl)methyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural features.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
作用机制
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2-[(4-hydroxyphenyl)methyl]propanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, depending on its structural configuration. The Boc protecting group plays a crucial role in modulating the reactivity and stability of the compound, allowing for controlled release of the active amine group under specific conditions.
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: Similar in having a Boc protecting group.
4-(Trifluoromethyl)benzoic acid: Similar in having a substituted phenyl group.
Uniqueness
This compound’s versatility and unique structural features make it a valuable subject of study in various scientific disciplines.
属性
分子式 |
C15H21NO5 |
|---|---|
分子量 |
295.33 g/mol |
IUPAC 名称 |
2-[(4-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-9-11(13(18)19)8-10-4-6-12(17)7-5-10/h4-7,11,17H,8-9H2,1-3H3,(H,16,20)(H,18,19) |
InChI 键 |
WOCXBQCASNXFLJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B13514108.png)
![2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13514116.png)
![{3-[(3-Chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B13514117.png)
![1-Azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13514125.png)

![Dispiro[3.1.36.14]decan-2-ylmethanamine](/img/structure/B13514144.png)




![Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13514165.png)



